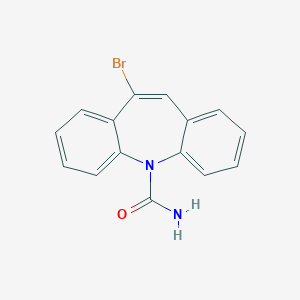
10-溴卡马西平
描述
10-Bromocarbamazepine, also known as 10-Bromo-5H-dibenz [b,f]azepine-5-carboxamide, is a compound with the molecular formula C15H11BrN2O and a molecular weight of 315.16 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of carbamazepine, a compound closely related to 10-Bromocarbamazepine, involves over 10 routes and employs more than 25 reactants . A robust continuous process for the synthesis of carbamazepine has been developed, facilitated by kinetic modeling and monitored by in-line Raman spectroscopy .
Physical And Chemical Properties Analysis
10-Bromocarbamazepine has a predicted boiling point of 463.1±55.0 °C and a predicted density of 1.584±0.06 g/cm3 .
科学研究应用
10-溴卡马西平可以用作卡马西平中的杂质进行定量测定,使用阴极两电子脱溴方法。这对于药物生产中的过程控制和质量保证非常重要 (Dünnbier、Jugelt、Hänig 和 Vieth,1986)。
对卡马西平的衍生物奥卡西平及其在人血浆和脑脊液中的代谢物进行研究,对于药代动力学研究至关重要。虽然没有直接提到 10-溴卡马西平,但对其相关物质的研究提供了对其潜在行为和影响的见解 (Kimiskidis 等,2007)。
卡马西平和卡马西平-10,11-环氧化物的药代动力学和药理作用得到了广泛的研究。了解这些化合物有助于理解相关物质(如 10-溴卡马西平)的含义 (Bertilsson 和 Tomson,1986)。
关于奥卡西平作用机制及其在癫痫治疗中的有效性的研究提供了有关 10-溴卡马西平的间接信息,考虑到它们的化学相似性 (McLean 等,1994)。
监测环境中卡马西平等药物残留可以告知相关化合物(如 10-溴卡马西平)的潜在环境影响 (Martínez Bueno 等,2016)。
治疗药物监测研究,尤其是对奥卡西平及其代谢物的研究,可以提供有关如何在临床上管理 10-溴卡马西平的见解 (Bring 和 Ensom,2008)。
奥卡西平相关中间体(如 10-甲氧基亚氨基苯乙烯)的新型工业工艺的开发可以为 10-溴卡马西平的合成和处理提供背景 (Singh 等,2009)。
作用机制
Target of Action
10-Bromocarbamazepine is a derivative of carbamazepine, an anticonvulsant and mood-stabilizing drug . The primary targets of carbamazepine are voltage-gated sodium channels . By binding to these channels, carbamazepine stabilizes their inactive state, preventing repetitive and sustained firing of an action potential . This mechanism is crucial in reducing the hyperexcitability associated with seizures and mood disorders .
Mode of Action
10-Bromocarbamazepine, similar to carbamazepine, likely interacts with its targets by binding to the voltage-gated sodium channels in their inactive conformation . This binding prevents the channels from returning to their active state, thereby inhibiting the rapid, repetitive firing of action potentials . This action reduces neuronal excitability, which is beneficial in conditions like epilepsy and bipolar disorder .
Biochemical Pathways
The biochemical pathways affected by 10-Bromocarbamazepine are likely similar to those of carbamazepine. Carbamazepine is metabolized in the liver by the cytochrome P450 enzymes, specifically CYP3A4 . One of the key metabolites formed is 2-hydroxycarbamazepine, which can be further oxidized to form reactive species . These reactive species may play a role in the drug’s therapeutic and side effects .
Pharmacokinetics
Carbamazepine exhibits nonlinear pharmacokinetics, with its metabolism being influenced by autoinduction . This means that the drug can induce the production of its own metabolizing enzymes, leading to increased metabolism over time . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties are also influenced by factors such as dose, frequency of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of 10-Bromocarbamazepine are likely to be similar to those of carbamazepine. At the molecular level, the drug’s action on sodium channels reduces the excitability of neurons, thereby controlling seizures and stabilizing mood . At the cellular level, the drug may influence the behavior, growth, and development of cells, potentially leading to side effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 10-Bromocarbamazepine. For instance, the presence of other substances in the body can affect the drug’s metabolism and action . Additionally, the drug’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other drugs
安全和危害
Safety measures for handling 10-Bromocarbamazepine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
5-bromobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUKVYDIGVLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208399 | |
| Record name | 10-Bromocarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromocarbamazepine | |
CAS RN |
59690-97-0 | |
| Record name | 10-Bromocarbamazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Bromocarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-BROMO-5H-DIBENZO(B,F)AZEPINE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6424369828 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 10-Bromocarbamazepine in pharmaceutical analysis?
A: 10-Bromocarbamazepine is a known impurity found in carbamazepine drug substances and tablets. [, ] This impurity is a by-product generated during the manufacturing process of carbamazepine. [] Its presence is undesirable and needs to be carefully controlled to ensure the quality and safety of the drug product.
Q2: Are there analytical methods available to quantify 10-Bromocarbamazepine in carbamazepine samples?
A: Yes, both direct current polarography (DCP) and differential pulse polarography (DPP) have been successfully employed to determine 10-Bromocarbamazepine levels in carbamazepine. [] These electrochemical methods exploit the compound's ability to undergo a two-electron debromination reaction. [] For instance, DPP offers a higher sensitivity, detecting as low as 10 ppm of bromine, equivalent to a 3 x 10-6 mol/L concentration of 10-Bromocarbamazepine. [] Additionally, a liquid chromatography (LC) method using a diol column and a mobile phase consisting of acetonitrile, methanol, and aqueous acetic acid is also capable of detecting 10-Bromocarbamazepine at levels as low as 0.03%. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



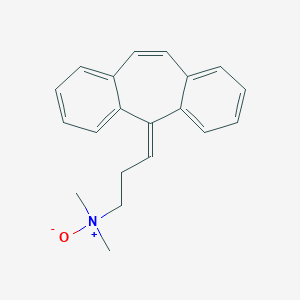
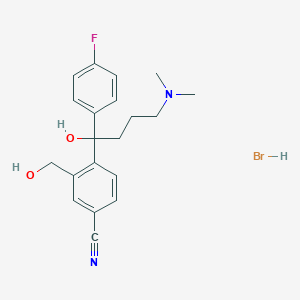
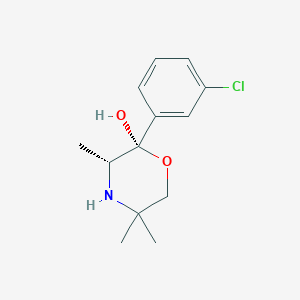
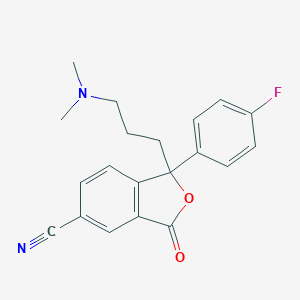
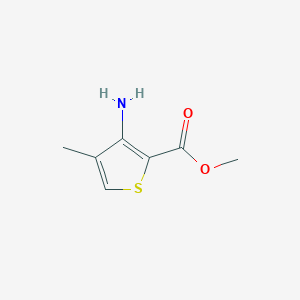

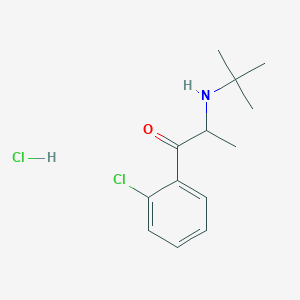




![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)